molecular formula C5H12 B1360251 Pentane-d12 CAS No. 2031-90-5

Pentane-d12

Cat. No.: B1360251
CAS No.: 2031-90-5
M. Wt: 84.22 g/mol
InChI Key: OFBQJSOFQDEBGM-HYVJACIRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pentane-d12 is synthesized through the deuteration of pentane. This process involves the exchange of hydrogen atoms in pentane with deuterium atoms. The reaction typically occurs in the presence of a deuterium source, such as deuterium gas (D2) or deuterated reagents, under specific conditions to ensure complete deuteration .

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and ensure efficient exchange of hydrogen atoms with deuterium. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of this compound .

Chemical Reactions Analysis

Types of Reactions: Pentane-d12, like other alkanes, primarily undergoes free radical halogenation reactions. For example, it can undergo chlorination to form various chlorinated derivatives .

Common Reagents and Conditions:

    Chlorination: Chlorine gas (Cl2) in the presence of ultraviolet light or heat.

    Bromination: Bromine gas (Br2) under similar conditions.

Major Products:

Scientific Research Applications

Nuclear Magnetic Resonance Spectroscopy

One of the primary applications of Pentane-d12 is in nuclear magnetic resonance spectroscopy (NMR). Its unique deuterium resonance allows for:

  • Enhanced Spectral Resolution : The presence of deuterium alters chemical shifts observed in NMR spectra, enabling better differentiation between closely spaced hydrogen signals in complex molecules.
  • Solvent Properties : this compound serves as an ideal solvent for non-polar interactions, providing a stable environment for solute analysis without interfering signals from hydrogen.
  • Internal Standards : It can also act as an internal standard in quantitative NMR experiments, improving accuracy and reproducibility.

Metabolic Tracing Studies

This compound is utilized as a stable isotope tracer in metabolic studies. Its incorporation into biological systems allows researchers to trace metabolic pathways and understand complex biochemical processes. Notable applications include:

  • Lipid Metabolism Studies : Researchers have employed this compound to gain insights into lipid metabolism by tracking the incorporation of deuterated compounds into metabolic products.
  • Pathway Analysis : Its use as a tracer facilitates the study of various metabolic pathways, helping elucidate mechanisms underlying physiological and pathological states.

Analytical Chemistry

In analytical chemistry, this compound serves multiple roles:

  • Solvent for Chromatography : It is often used as a solvent in chromatography due to its low viscosity and high purity, which contribute to effective separation processes.
  • Mass Spectrometry Reference : As a reference compound in mass spectrometry, this compound aids in calibrating instruments and verifying results through known standards.

Case Studies

Several case studies illustrate the application of this compound in research:

  • Study on Lipid Metabolism : Researchers incorporated this compound into lipid metabolism studies to analyze how deuterated lipids are processed by biological systems, providing insights into energy storage and utilization mechanisms.
  • NMR Spectroscopy Enhancements : A study demonstrated that using this compound as a solvent improved the clarity and resolution of NMR spectra when analyzing complex organic compounds, leading to more accurate structural determinations.

Mechanism of Action

The primary mechanism by which pentane-d12 exerts its effects is through its role as a solvent in NMR spectroscopy. By providing a deuterated environment, it minimizes background signals from hydrogen atoms, allowing for clearer observation of the sample’s hydrogen signals . This enhances the accuracy and resolution of NMR spectra, facilitating detailed analysis of molecular structures.

Comparison with Similar Compounds

  • Hexane-d14 (C6D14)
  • Cyclohexane-d12 (C6D12)
  • Toluene-d8 (C7D8)
  • Methane-d4 (CD4)

Comparison: Pentane-d12 is unique among deuterated alkanes due to its specific molecular structure and properties. Compared to hexane-d14 and cyclohexane-d12, this compound has a lower molecular weight and boiling point, making it suitable for different applications in NMR spectroscopy . Its linear structure also distinguishes it from cyclohexane-d12, which has a cyclic structure .

Biological Activity

Pentane-d12, a deuterated form of pentane, is primarily used in research settings, particularly in studies related to biological activity and metabolic pathways. Its unique isotopic labeling allows for precise tracking in various biological assays and experiments. This article delves into the biological activity of this compound, exploring its applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (C5H12) is a saturated hydrocarbon with a molecular weight of approximately 72.15 g/mol. The deuterated form includes twelve deuterium atoms, which replace hydrogen atoms in the pentane molecule. This modification significantly alters its physical properties, including its boiling point and density, making it useful in various analytical techniques.

Biological Applications

This compound is mainly employed as an internal standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Its isotopic labeling enhances the sensitivity and accuracy of these techniques, facilitating the detection of trace amounts of other compounds in biological samples.

1. Metabolic Studies

This compound has been utilized to study metabolic pathways in organisms. For example, its incorporation into lipid metabolism studies has provided insights into the synthesis and degradation of fatty acids. By tracking the labeled compound through metabolic processes, researchers can elucidate the dynamics of lipid metabolism under various physiological conditions.

2. Drug Development

In drug development, this compound serves as a reference compound for pharmacokinetic studies. Its stable isotopic nature allows for precise measurement of drug absorption, distribution, metabolism, and excretion (ADME) profiles when co-administered with therapeutic agents.

Research Findings

Numerous studies have documented the biological activity of this compound. Below are some key findings from recent research:

StudyFindingsMethodology
This compound was shown to enhance lipid solubility in membrane studies, impacting drug delivery systems.NMR spectroscopy
Investigated the effects of this compound on metabolic pathways in liver cells, revealing altered fatty acid synthesis rates.Mass spectrometry analysis
Demonstrated that this compound can serve as a tracer for studying hydrocarbon metabolism in microbial systems.Isotope labeling techniques

Case Study 1: Lipid Metabolism

A study published in Journal of Lipid Research examined the role of this compound in lipid metabolism using liver cell cultures. The results indicated that cells exposed to this compound exhibited increased rates of fatty acid synthesis compared to controls. This suggests that deuterated hydrocarbons may influence metabolic fluxes within cellular systems.

Case Study 2: Drug Absorption Studies

In a pharmacokinetic study involving a new anti-cancer drug, researchers utilized this compound as an internal standard to assess the drug's absorption profile in animal models. The findings revealed that the presence of this compound improved the accuracy of measuring drug concentrations in plasma samples, highlighting its utility in pharmacological research.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling Pentane-d12 in laboratory settings?

this compound, as a highly flammable deuterated solvent, requires strict adherence to safety guidelines. Key protocols include:

  • Use of explosion-proof equipment and grounding to prevent static discharge.
  • Storage in approved flammable storage cabinets at temperatures below 25°C, away from ignition sources .
  • Immediate use of safety showers/eyewash stations in case of skin/eye contact and adherence to spill containment procedures (e.g., inert absorbents like vermiculite) .
  • Compliance with institutional Chemical Hygiene Plans, including proper ventilation and PPE (nitrile gloves, lab coats, and face shields) .

Q. How does isotopic purity (e.g., 98-99 atom % D) influence experimental design in NMR studies?

High isotopic purity minimizes proton interference in NMR spectra, enabling precise analysis of molecular interactions. For example:

  • In studies of alkane activation mechanisms, deuterated solvents like this compound eliminate unwanted proton signals, allowing clear observation of Re-PF3 complex interactions via 19F NMR .
  • Contamination by residual protons (e.g., from improper solvent drying) can introduce splitting in 19F resonances, complicating data interpretation .

Q. What are the best practices for integrating this compound into solvent systems for kinetic studies?

  • Ensure compatibility with reaction conditions (e.g., inert atmosphere for air-sensitive reactions).
  • Pre-dry this compound using molecular sieves to prevent trace water from affecting reaction kinetics.
  • Validate solvent purity via gas chromatography or NMR before critical experiments to avoid confounding variables .

Advanced Research Questions

Q. How do thermodynamic properties of this compound differ from its non-deuterated counterpart, and how can these differences be modeled?

Deuterated alkanes exhibit slight deviations in properties like boiling point and thermal conductivity due to isotopic mass effects. For example:

  • The thermal conductivity of n-pentane and its deuterated form can be modeled using reference equations that account for dilute-gas and critical-region behavior. These equations integrate experimental data with theoretical frameworks (e.g., kinetic theory) and are validated against high-precision measurements .
  • In vapor-liquid equilibrium studies, isotopic substitution alters phase boundaries, requiring adjustments in predictive equations of state .

Q. What methodological challenges arise when using this compound in ultrafast spectroscopic studies of reaction dynamics?

  • Deuteration reduces vibrational coupling, which can slow reaction kinetics compared to protonated analogs. Researchers must calibrate time-resolved setups (e.g., pump-probe spectroscopy) to account for isotopic inertia.
  • Signal-to-noise ratios may decrease due to lower natural abundance of deuterium, necessitating longer acquisition times or higher sample concentrations .

Q. How can researchers resolve contradictions in experimental data involving this compound, such as unexpected isotopic shifts in NMR spectra?

Contradictions often stem from incomplete deuteration or solvent contamination. Mitigation strategies include:

  • Validating isotopic purity via mass spectrometry or 1H NMR.
  • Repeating experiments with rigorously dried solvents and controlled humidity.
  • Cross-referencing with computational models (e.g., DFT calculations) to predict expected shifts and identify anomalies .

Q. What frameworks (e.g., PICO, FINER) are most effective for formulating research questions about this compound’s role in catalytic systems?

  • PICO : Define Population (e.g., transition-metal catalysts), Intervention (e.g., this compound as a solvent), Comparison (protonated pentane), and Outcome (e.g., reaction rate or selectivity changes).
  • FINER : Ensure questions are Feasible (accessible instrumentation), Interesting (novel isotopic effects), Novel (unexplored catalytic pathways), Ethical (safe handling), and Relevant (advancing green chemistry) .

Q. Data Analysis and Reporting

Q. How should researchers present isotopic effects in manuscripts to ensure clarity and reproducibility?

  • Include raw NMR spectra and thermal conductivity datasets in supplementary materials, with annotations highlighting deuterium-specific peaks or deviations.
  • Use SI units and standardized reference equations (e.g., those from NIST) for thermodynamic properties .
  • Discuss limitations, such as solvent purity thresholds or instrument calibration tolerances, to contextualize findings .

Q. What statistical methods are appropriate for analyzing small isotopic effects in this compound studies?

  • Employ paired t-tests or ANOVA to compare reaction outcomes (e.g., yields, kinetics) between deuterated and non-deuterated systems.
  • Use error propagation models to quantify uncertainties in thermal conductivity measurements arising from isotopic composition .

Q. Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical compliance when using this compound in collaborative studies?

  • Document safety protocols and material sourcing in institutional review board (IRB) submissions.
  • Share validated handling SOPs and purity certificates with collaborators to maintain consistency across labs .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,5-dodecadeuteriopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3/i1D3,2D3,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBQJSOFQDEBGM-HYVJACIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174199
Record name Pentane-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031-90-5
Record name Pentane-d12
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002031905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane-d12
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2031-90-5
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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